3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Description
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a brominated pyrrolopyridine derivative with a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the 1-position. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors such as hematopoietic progenitor kinase 1 (HPK1) inhibitors . The SEM group enhances solubility and stability during multi-step synthetic routes by protecting the NH group of the pyrrolopyridine core, enabling selective functionalization at the 3- and 5-positions . Its molecular weight is approximately 327.30 g/mol (based on SEM-protected analogs in ), and its synthetic utility is highlighted in cross-coupling reactions and halogen exchange processes .
Properties
IUPAC Name |
2-[(3-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2OSi/c1-18(2,3)8-7-17-10-16-9-12(14)11-5-4-6-15-13(11)16/h4-6,9H,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXRHLFAHOZXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions involving substituted pyridine derivatives or azaindole precursors. According to patent WO2006063167A1, azaindole derivatives can be prepared and functionalized through palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to introduce aryl or heteroaryl substituents at specific positions on the ring system.
Installation of the 2-(Trimethylsilyl)ethoxy)methyl (SEM) Protecting Group
The SEM group is introduced by alkylation of the pyrrolo nitrogen with 2-(trimethylsilyl)ethoxymethyl chloride or a similar reagent under basic conditions. A typical procedure involves:
- Deprotonation of the pyrrolo nitrogen using a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) at 0 °C.
- Subsequent reaction with the SEM chloride to afford the N-SEM protected product.
This method ensures selective protection of the nitrogen without affecting the bromine substituent or the fused ring system.
Purification and Isolation
After the reaction, the product is purified by standard techniques such as extraction, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure. Final purification is often achieved by flash column chromatography using solvent systems like ethyl acetate/petroleum ether.
Detailed Synthetic Procedure Example
Research Findings and Analytical Data
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the expected molecular formula C15H21BrN2O2Si (m/z 317.0211 calculated, 317.0297 found).
- NMR Spectroscopy: Proton NMR (1H NMR) spectra show characteristic signals for the pyrrolo ring protons, SEM methylene protons, and trimethylsilyl methyl groups, confirming successful protection and substitution.
- Purity: Chromatographic purity is typically above 95%, suitable for further synthetic applications or biological testing.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trimethylsilyl-ethoxy-methyl group can enhance the compound’s stability and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Positional Isomers
4-Bromo-1-SEM-1H-pyrrolo[2,3-b]pyridine
- Key Differences : Bromine is at position 4 instead of 3.
- Impact : Alters electronic distribution and reactivity. The 4-bromo derivative is less commonly used in Suzuki-Miyaura couplings due to steric hindrance from the SEM group, making the 3-position more accessible in the target compound .
- Applications : Primarily explored in niche medicinal chemistry applications.
Variants with Different Protecting Groups
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- Key Differences : Tosyl (Ts) group at position 1 and a formyl group at position 3.
- Impact : The Ts group is less bulky than SEM but more stable under acidic conditions. The aldehyde moiety enables condensation reactions, unlike the bromine in the target compound .
- Applications : Used in synthesizing Schiff bases or as electrophiles in nucleophilic additions.
Halogen and Functional Group Variations
5-Bromo-3-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine
- Key Differences : Iodo at position 3 and bromo at position 5.
- Impact: Iodine’s higher reactivity in cross-coupling reactions (e.g., Sonogashira) allows sequential functionalization, whereas bromine at position 3 in the target compound is typically used for single substitutions .
- Applications : Valuable for multi-step synthesis requiring orthogonal reactivity .
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine
- Key Differences : Ethynylpyridine at position 3 instead of bromine.
- Impact : The ethynyl group enables click chemistry or further cross-couplings, contrasting with the bromine’s role as a leaving group .
- Applications : Used in constructing extended π-systems for materials science or bioactive molecules.
Alkyl-Substituted Analogs
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- Key Differences : Ethyl group at position 2 and bromine at position 5.
- Bromine at position 5 offers a distinct site for functionalization compared to the target compound’s 3-bromo position .
Boronic Ester Derivatives
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Key Differences : Boronic ester at position 3.
- Impact : Serves as a Suzuki coupling partner, whereas the target compound’s bromine requires a palladium catalyst for coupling .
- Applications : Direct use in aryl-aryl bond formation without pre-activation .
Comparative Data Table
Key Findings and Implications
- SEM vs. Tosyl Protection : The SEM group offers superior stability in basic conditions, while tosyl is preferred for acid-resistant protection .
- Halogen Reactivity : Iodo derivatives enable faster cross-couplings than bromo, but bromo is cost-effective for single substitutions .
- Positional Effects : Bromine at position 3 vs. 5 directs functionalization to distinct sites, influencing molecular design in drug discovery .
- Safety : Brominated compounds require careful handling due to toxicity, with SEM analogs posing additional silicon waste considerations .
Biological Activity
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound with a complex structure that includes a bromine atom and a trimethylsilyl group. Its molecular formula is C13H19BrN2OSi, and it has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19BrN2OSi
- Molecular Weight : 327.29 g/mol
- CAS Number : 1788041-63-3
The compound's unique structure enhances its stability and reactivity, making it a candidate for various synthetic methodologies and biological evaluations. The presence of the trimethylsilyl group is particularly significant as it may influence the compound's interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : Research has suggested that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Anticancer Activity : There are indications that it may have anticancer properties, possibly through mechanisms involving apoptosis and modulation of cell signaling pathways.
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : The compound likely interacts with specific enzymes and receptors, influencing various biological pathways related to cell proliferation and survival.
- Receptor Modulation : It may modulate receptor signaling pathways that are critical in cancer progression and microbial resistance.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds similar to this compound. Key findings include:
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | C13H19N2OSi | Lacks bromine; focuses on pyrrolo structure |
| 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine | C12H9ClN2 | Contains chlorine instead of bromine; phenyl substitution |
| 5-Bromo-4-methyl-pyridin-3-ylmethyl | C9H10BrN | Simpler structure; focuses on pyridine core |
These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activity.
Case Study: Anticancer Activity
In a study evaluating various pyrrolopyridine derivatives for anticancer activity, compounds structurally related to this compound demonstrated selective cytotoxicity against cancer cell lines. For instance, specific derivatives showed IC50 values in the low nanomolar range against T-cell lines while exhibiting minimal toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
